2-(1-Phenylethyl)benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

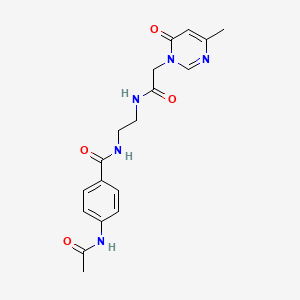

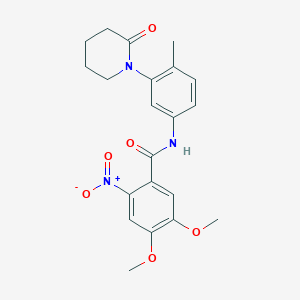

2-(1-Phenylethyl)benzotriazole is a type of benzotriazole, which is a class of compounds that are widely used as UV light absorbers or stabilizers . They are known for their outstanding light stability and protection efficiency, and they do not impart any yellowness to the protected substrate .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as 2-(1-Phenylethyl)benzotriazole, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Molecular Structure Analysis

Benzotriazole compounds, including 2-(1-Phenylethyl)benzotriazole, have their chemical structures confirmed by 1H NMR, IR, and elemental analyses . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Chemical Reactions Analysis

Benzotriazole, the core structure of 2-(1-Phenylethyl)benzotriazole, can react with aliphatic primary amines and formaldehyde in aqueous media to give one or more of three types of product . The product formed depends on the molar ratio of the substrates, and on the degree of steric hindrance in the amine . Another method of analysis is based on the UV-photolysis of triazole in the presence of a chemical catalyst to form a dimer or polymer of the triazole .Physical And Chemical Properties Analysis

Benzotriazole, the core structure of 2-(1-Phenylethyl)benzotriazole, is a white solid with a melting point of 100°C, a boiling point of 350°C, a density of 1.36 g/cm3, and is soluble in water . It is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Mechanism of Action

Benzotriazole derivatives, including 2-(1-Phenylethyl)benzotriazole, have been found to be biologically active . They have been used to construct innovative drug molecules due to their versatile biological properties . Benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert double action mechanism to overcome drug resistances .

Safety and Hazards

Future Directions

While there is limited information available on the future directions of 2-(1-Phenylethyl)benzotriazole, benzotriazole derivatives have been found to be biologically active and have been used to construct innovative drug molecules . This suggests potential future research directions in exploring the biological activities of 2-(1-Phenylethyl)benzotriazole and its potential applications in pharmaceuticals .

properties

IUPAC Name |

2-(1-phenylethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-15-13-9-5-6-10-14(13)16-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDLKQAKDYKLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Phenylethyl)benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)